4,4-Dimethoxy-3-methylbut-2-en-1-ol
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Overview
Description
4,4-Dimethoxy-3-methylbut-2-en-1-ol is an organic compound with the molecular formula C7H14O3. It is characterized by the presence of two methoxy groups and a hydroxyl group attached to a butenyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethoxy-3-methylbut-2-en-1-ol typically involves the condensation of 2-methylbut-3-en-ol with formaldehyde under acidic conditions. This reaction results in the formation of the desired compound through a series of intermediate steps .
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of catalysts and controlled reaction environments to facilitate the process .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethoxy-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as hydrobromic acid (HBr) can be used to replace methoxy groups with bromine atoms.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
4,4-Dimethoxy-3-methylbut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4,4-Dimethoxy-3-methylbut-2-en-1-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
3-Methylbut-2-en-1-ol:
3-Methyl-2-buten-1-ol: Another related compound with a similar backbone but different functional groups.
Uniqueness: These functional groups make it more versatile in synthetic chemistry and enhance its potential for various industrial applications .
Properties
CAS No. |
65527-81-3 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
4,4-dimethoxy-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C7H14O3/c1-6(4-5-8)7(9-2)10-3/h4,7-8H,5H2,1-3H3 |
InChI Key |
OYVAPCXOGJYEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCO)C(OC)OC |
Origin of Product |
United States |
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